Crystal Structure and Hydrogen-Bonding Network Uniqueness
The crystal structure of 2-Methoxy-3-nitrophenol is uniquely stabilized by a combination of O-H...O hydrogen bonds and π-π stacking interactions, forming a distinct orthorhombic lattice in the Pna21 space group with unit cell parameters a = 13.9581 Å, b = 13.1337 Å, c = 4.011 Å at 90 K [1]. This arrangement differs fundamentally from other methoxynitrophenol isomers, whose crystal structures have not been reported or exhibit different packing motifs. The presence of a strong intramolecular hydrogen bond between the phenolic -OH and the ortho-methoxy oxygen is a distinctive feature of this ortho-substitution pattern, influencing both solubility and solid-state reactivity.
| Evidence Dimension | Crystal packing and hydrogen-bonding network |
|---|---|
| Target Compound Data | Orthorhombic, Pna21, a=13.9581 Å, b=13.1337 Å, c=4.011 Å, stabilized by O-H...O hydrogen bonds and π-π stacking |
| Comparator Or Baseline | 2-Methoxy-4-nitrophenol, 2-Methoxy-5-nitrophenol: no reported crystal structures (absence of evidence for comparable solid-state organization) |
| Quantified Difference | Unique structurally characterized solid-state architecture among methoxynitrophenol isomers |
| Conditions | Single-crystal X-ray diffraction at 90 K, MoKα radiation (λ = 0.71073 Å) |
Why This Matters
For applications requiring predictable solid-state properties, such as formulation development, co-crystal engineering, or quality control via XRPD, this compound offers a fully characterized crystalline reference that its isomers lack.
- [1] Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3119-o3121. View Source
